N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a thiophene ring, a cyclopentane ring, and a phenethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the phenethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-phenethyl-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-phenethyl-1-(thiophen-2-yl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
N-phenethyl-1-(thiophen-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a thiophene ring, a cyclopentane ring, and a phenethyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJGAUINJHDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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